molecular formula C17H15FN2O4S B3014203 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-48-5

3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B3014203
CAS No.: 1105242-48-5
M. Wt: 362.38
InChI Key: CHFKXENWNGJSKR-UHFFFAOYSA-N
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Description

3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a novel chemical hybrid designed for advanced pharmacological screening, particularly in oncology research. This compound integrates two privileged scaffolds in medicinal chemistry: a fluorinated benzothiazole and a 1,5-dioxaspiro[5.5]undecane core. The 6-fluorobenzo[d]thiazole moiety is a structure of high interest due to its established profile in antitumor research . Fluorinated 2-aminophenylbenzothiazoles have demonstrated potent and selective cytotoxicity in vitro, showing exceptional efficacy against specific cancer cell lines, such as breast carcinoma MCF-7, with GI50 values reaching sub-nanomolar levels . The 1,5-dioxaspiro[5.5]undecane-2,4-dione portion of the molecule is a spirocyclic system that can contribute to conformational rigidity and influence the compound's physicochemical properties, potentially leading to improved metabolic stability and binding specificity . The presence of the aminomethylene linker suggests this compound may function as a potential kinase inhibitor, aligning with research on similar heterocyclic hybrids that target key signaling pathways like ALK/PI3K/AKT to induce cell cycle arrest and promote apoptosis in nonsmall cell lung cancer (NSCLC) and other malignancies . Researchers can investigate this molecule as a lead compound for developing new targeted therapies, with a focus on its mechanism of action, selectivity, and ability to overcome drug resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O4S/c18-10-4-5-12-13(8-10)25-16(20-12)19-9-11-14(21)23-17(24-15(11)22)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFKXENWNGJSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=NC4=C(S3)C=C(C=C4)F)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting with the preparation of the benzothiazole core. The fluorinated benzothiazole can be synthesized through the reaction of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions. This intermediate is then coupled with a spirocyclic dioxaspiro undecane derivative through a condensation reaction, often facilitated by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, potentially inhibiting their activity. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent Key Features
3-((Phenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Phenylamino Electron-rich aromatic ring; forms π-π stacking and C–H⋯O interactions
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 4-Chlorophenylamino Electron-withdrawing Cl enhances dipole interactions; 3D hydrogen-bonded network
3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 2-Nitrophenylamino Strong electron-withdrawing NO₂ group; π⋯π stacking dominates packing
3-((2-Hydroxyphenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (HMD) 2-Hydroxyphenylamino OH group enables O–H⋯O hydrogen bonds; enhanced NLO properties
Target Compound 6-Fluorobenzo[d]thiazol-2-ylamino Fluorine and thiazole introduce dual electronic effects; potential S⋯F interactions
  • Electronic Effects : The fluorine atom in the target compound acts as an electron-withdrawing group, polarizing the benzothiazole ring, while the thiazole nitrogen provides lone pairs for hydrogen bonding. This contrasts with electron-donating groups (e.g., methoxy in trimethoxybenzylidene derivatives) that increase electron density in the conjugated system .

Key Reaction Steps :

Formation of the spirocyclic Meldrum’s acid core.

Condensation with the amine via aminomethylene bridge formation.

Crystallographic and Supramolecular Features

Table 2: Crystal Data Comparison

Compound Space Group Hydrogen Bonds π-Interactions Reference
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione P-1 N–H⋯O, C–H⋯O C–H⋯π
3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione P21/c N–H⋯O, C–H⋯O π⋯π stacking
HMD P21/c O–H⋯O, N–H⋯O None observed
3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione P21/c C–H⋯O, Cl⋯Cl Distorted boat conformation
Target Compound Pending Expected: N–H⋯O, F⋯S Potential thiazole π-stacking
  • Hydrogen Bonding: The target compound’s NH group likely forms N–H⋯O bonds with the dione oxygen, similar to phenylamino derivatives . The fluorine may participate in weak F⋯S or F⋯H interactions, which are rare in analogous compounds.
  • π-Interactions : The benzo[d]thiazole ring could engage in π-π stacking or C–H⋯π interactions, as seen in nitro-substituted derivatives .

Photophysical and Thermal Properties

Table 3: Property Comparison

Compound UV-Vis λmax (nm) NLO Response Thermal Stability (°C) Reference
HMD 350 Moderate (DFT) 180 (decomposition)
3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 320 Not reported 200
3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione 380 High (nitro group) 170
Target Compound Pending Expected: High >200 (fluorine effect)
  • UV-Vis Absorption: Electron-withdrawing groups (e.g., NO₂, F) redshift λmax due to enhanced conjugation, as observed in nitro derivatives (λmax = 380 nm) . The target compound’s λmax is predicted to exceed 350 nm.
  • Nonlinear Optical (NLO) Properties: HMD shows a moderate NLO response due to charge transfer transitions (π→π* and n→π*) . The fluorine and thiazole groups in the target compound may amplify this via increased polarizability.

Biological Activity

The compound 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of the target compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the spirocyclic structure and the introduction of the fluorobenzo[d]thiazole moiety. The overall yield and purity can be optimized through careful control of reaction conditions such as temperature and solvent choice.

Biological Activity Overview

Research indicates that compounds containing the benzothiazole and dioxaspiro frameworks exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many derivatives show significant activity against various bacterial strains.
  • Anticancer Properties : Some compounds have demonstrated cytotoxic effects on cancer cell lines.
  • Anthelmintic Effects : Certain derivatives have been tested for their efficacy against parasitic infections.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against several bacterial strains. In vitro studies reveal that it exhibits varying degrees of activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
Control (Chloramphenicol)Staphylococcus aureus16 µg/mL

These results indicate that the compound has a promising antimicrobial profile, particularly against Staphylococcus aureus , a common pathogen responsible for various infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies involving human cancer cell lines such as HeLa and U87. The findings suggest that it induces cytotoxicity in a dose-dependent manner.

Case Study: Cytotoxicity Assessment

In a recent study, the compound was tested on HeLa cells:

Concentration (µM)Cell Viability (%)
1085
2570
5045
10020

The IC50 value was determined to be approximately 30 µM , indicating significant cytotoxicity at higher concentrations.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interfere with cellular processes such as:

  • DNA Synthesis : By inhibiting enzymes involved in DNA replication.
  • Protein Synthesis : Affecting ribosomal function.

Further mechanistic studies are warranted to elucidate these pathways fully.

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s synthesis likely involves cyclization and condensation steps. A plausible route includes reacting a 6-fluorobenzo[d]thiazol-2-amine derivative with a spirocyclic dione precursor. For optimization:
  • Solvent Choice : Use anhydrous DMF or ethanol for improved solubility and reaction efficiency, as demonstrated in thiourea syntheses .
  • Temperature Control : Reflux conditions (e.g., 4 hours at ~100°C) are critical for cyclization, as seen in analogous benzo[d]thiazol-phenyl thiourea reactions .
  • Monitoring : Track progress via TLC and isolate products via crystallization (ethanol is effective for purification) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction : Resolve the spirocyclic and fluorobenzo[d]thiazole moieties’ spatial arrangement. Mean C–C bond accuracy (0.006 Å) and R-factor thresholds (<0.1) ensure structural validity .
  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine substitution and aminomethylene linkage integration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational models and experimental spectroscopic data for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental X-ray crystallography data (e.g., bond lengths, angles) with Density Functional Theory (DFT)-optimized structures to identify discrepancies .
  • Dynamic NMR Studies : Probe conformational flexibility in solution (e.g., variable-temperature NMR) to reconcile static X-ray data with dynamic behavior .
  • Error Analysis : Quantify instrumental uncertainties (e.g., crystallographic R-factors) and computational approximations (basis set limitations) .

Q. What mechanistic insights explain the formation of the aminomethylene linkage during synthesis?

  • Methodological Answer :
  • Intermediate Trapping : Use quenching experiments (e.g., with methanol) to isolate Schiff base intermediates, as seen in analogous thiourea syntheses .
  • Kinetic Studies : Monitor reaction progress under varying pH and temperature to identify rate-determining steps (e.g., imine formation vs. cyclization) .
  • Isotopic Labeling : Introduce 15N^{15}\text{N}-labeled amines to trace nitrogen migration via MS/MS fragmentation .

Q. What experimental design principles should guide biological activity studies of this compound?

  • Methodological Answer :
  • Dose-Response Curves : Use a randomized block design with replicates (e.g., 4 replicates per concentration) to assess cytotoxicity or enzyme inhibition .
  • Control Groups : Include negative (solvent-only) and positive controls (e.g., known inhibitors) to validate assay reliability .
  • Multi-Omics Integration : Pair activity data with transcriptomic/proteomic profiling to identify mechanistic pathways, as suggested in environmental toxicology frameworks .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity results across different assay systems?

  • Methodological Answer :
  • Assay Validation : Cross-check activity in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
  • Solubility Testing : Measure compound solubility in assay buffers (e.g., DMSO vs. aqueous media) to identify precipitation artifacts .
  • Statistical Modeling : Apply ANOVA or mixed-effects models to distinguish biological variability from technical noise .

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